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Compound of Interest

Compound Name: 2,4-Dichloro-N-methylaniline

Cat. No.: B1586786 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,4-
Dichloro-N-methylaniline, a key intermediate in various chemical syntheses.[1] The focus is

on its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering valuable

insights for researchers, scientists, and professionals in drug development and materials

science. This document is designed to be a comprehensive resource, elucidating the structural

features of the molecule through spectroscopic interpretation.

Introduction
2,4-Dichloro-N-methylaniline, with the chemical formula C₇H₇Cl₂N, is a substituted aniline

derivative.[2][3] The presence of chloro- and N-methyl- substituents on the aniline ring

significantly influences its electronic and structural properties, which are, in turn, reflected in its

spectroscopic signatures.[2][3] Understanding these spectroscopic characteristics is crucial for

quality control, reaction monitoring, and structural confirmation in synthetic processes.
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structure of 2,4-Dichloro-N-methylaniline.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of 2,4-Dichloro-N-methylaniline is predicted to exhibit distinct signals

corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The

chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the

electron-donating nature of the N-methyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 d 1H H-6

~7.10 dd 1H H-5

~6.60 d 1H H-3

~4.0 (broad) s 1H N-H

~2.90 s 3H N-CH₃

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally

similar compounds and known substituent effects. Actual experimental values may vary.

Interpretation and Causality:

Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton

at position 6 (H-6) is ortho to the N-methylamino group and is expected to be the most

deshielded aromatic proton due to the proximity of the electron-withdrawing chlorine at C2.

The proton at position 5 (H-5) will appear as a doublet of doublets due to coupling with both
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H-6 and H-3. The proton at position 3 (H-3) is anticipated to be the most shielded aromatic

proton.

N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and

are expected to appear as a sharp singlet.

N-H Proton: The N-H proton signal is often broad due to quadrupole broadening from the

nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable

depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts of the aromatic carbons are significantly affected by the chlorine and N-

methylamino substituents.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment

~145.0 C-1 (C-N)

~131.0 C-4 (C-Cl)

~129.5 C-5

~128.0 C-2 (C-Cl)

~118.0 C-6

~112.0 C-3

~30.5 N-CH₃

Disclaimer: The ¹³C NMR data is predicted based on established substituent effects on

benzene ring chemical shifts and data from related halo-substituted N-methylanilines.[4]

Interpretation and Causality:
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Aromatic Carbons: The carbon atom attached to the nitrogen (C-1) is expected to be

significantly deshielded. The carbons bearing the chlorine atoms (C-2 and C-4) will also be

deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts

determined by the combined electronic effects of the substituents.

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic

region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dichloro-N-methylaniline will show characteristic absorption bands

corresponding to the vibrations of its functional groups. As a secondary aromatic amine,

specific stretching and bending vibrations are expected.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch

~3050 Weak Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (N-CH₃)

~1600 Strong Aromatic C=C stretch

~1510 Strong Aromatic C=C stretch

~1320 Strong C-N stretch

~820 Strong
C-H out-of-plane bend

(aromatic)

~750 Strong C-Cl stretch

Disclaimer: This IR data is predicted based on typical vibrational frequencies for substituted

anilines and aromatic compounds.

Interpretation and Causality:
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N-H Stretch: A characteristic peak for a secondary amine is expected in the region of 3300-

3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while

the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

C=C and C-N Stretches: The aromatic ring C=C stretching vibrations give rise to strong

absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of aromatic amines is typically

observed between 1250 and 1350 cm⁻¹.

C-H Bending and C-Cl Stretch: Out-of-plane bending of the aromatic C-H bonds gives rise to

strong bands in the fingerprint region, and the C-Cl stretching vibrations are also found in

this region.

Experimental Protocols
Synthesis of 2,4-Dichloro-N-methylaniline
A plausible two-step synthesis for 2,4-Dichloro-N-methylaniline involves the reduction of a

commercially available dichloronitrobenzene followed by N-methylation.

Step 1: Reduction of 1,3-Dichloro-4-nitrobenzene to 2,4-Dichloroaniline

A general procedure for the reduction of a nitro group to an amine using a metal catalyst is as

follows:

In a round-bottom flask, dissolve 1,3-dichloro-4-nitrobenzene in ethanol.

Add a catalytic amount of palladium on carbon (10% Pd/C).

The flask is evacuated and filled with hydrogen gas (balloon or hydrogenation apparatus).

The reaction mixture is stirred vigorously at room temperature until the consumption of

hydrogen ceases (monitored by TLC).

Upon completion, the catalyst is removed by filtration through a pad of Celite.

The solvent is removed under reduced pressure to yield 2,4-dichloroaniline.
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Step 2: N-methylation of 2,4-Dichloroaniline

A common method for the N-methylation of anilines is the Eschweiler-Clarke reaction:

To a flask containing 2,4-dichloroaniline, add an excess of formic acid and formaldehyde.

The mixture is heated to reflux for several hours until the reaction is complete (monitored by

TLC).

After cooling, the reaction mixture is made basic with a sodium hydroxide solution.

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated to afford 2,4-Dichloro-N-methylaniline. The product can be

further purified by column chromatography or distillation.
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Spectroscopic Analysis
NMR Spectroscopy:

Prepare a ~5-10 mg sample of 2,4-Dichloro-N-methylaniline.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR

tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
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Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts should be referenced to the residual

solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide

powder and pressing it into a transparent disk.

Alternatively, if the sample is a liquid or a low-melting solid, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the

range of 4000-400 cm⁻¹.

Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic data for

2,4-Dichloro-N-methylaniline. The presented ¹H NMR, ¹³C NMR, and IR data, along with their

interpretations, serve as a valuable reference for the identification and characterization of this

compound. The included experimental protocols for synthesis and analysis offer practical

guidance for researchers working with this and related molecules. The structural insights

gained from this spectroscopic analysis are fundamental for its application in synthetic

chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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